2-hydroxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide
Description
Properties
IUPAC Name |
2-hydroxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-16-11-4-3-9-14(16)17(20)18-15-10-5-7-12-6-1-2-8-13(12)15/h3-5,7,9-11,19H,1-2,6,8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGFUVXRYPHSOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Hydroxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide is an organic compound characterized by a hydroxyl group and a tetrahydronaphthalene moiety attached to a benzamide structure. Its molecular formula is with a molecular weight of approximately 267.33 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound features a unique arrangement that combines both aromatic and aliphatic characteristics, contributing to its chemical reactivity. The hydroxyl group enhances the compound's solubility and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 267.33 g/mol |
| Structure | Chemical Structure |
Biological Activity
Research indicates that this compound exhibits significant biological activity as an alpha-1 adrenergic receptor agonist . This receptor subtype is crucial for various physiological processes, including vasoconstriction and modulation of blood pressure.
The compound selectively interacts with specific receptor subtypes, which is essential for minimizing side effects associated with non-selective agonists. Its unique structural features allow for enhanced binding affinity and selectivity towards the alpha-1A adrenergic receptor subtype.
Case Studies and Research Findings
-
Cardiovascular Applications :
- A study demonstrated that this compound effectively modulated vascular tone in animal models, suggesting its potential utility in treating cardiovascular diseases .
- Pharmacological Characterization :
- Comparative Analysis :
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques that include:
- Step 1 : Formation of the tetrahydronaphthalene core.
- Step 2 : Introduction of the hydroxyl group at the appropriate position.
- Step 3 : Coupling with benzoyl chloride to form the final amide product.
These methods emphasize selecting appropriate reagents and conditions to optimize yield and purity.
Scientific Research Applications
Pharmacological Potential
2-Hydroxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide has been studied for its potential as a pharmacological agent. Its structural characteristics suggest it may interact with specific biological targets, particularly in the context of receptor modulation.
Case Study: Alpha-Adrenergic Receptor Agonism
Research indicates that derivatives of compounds with similar structures can act as selective agonists for alpha-1 adrenergic receptors. These interactions are crucial for developing cardiovascular therapies aimed at regulating vascular tone and blood pressure .
| Compound | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide | Contains imidazole and naphthalene structures | Alpha adrenergic receptor agonist | Selectivity towards alpha-1A subtype |
| A 61603 hydrobromide | Hydrobromide salt form of similar structure | Adrenergic activity | Enhanced solubility compared to parent compound |
Chemical Synthesis
The compound serves as a precursor in the synthesis of more complex molecules. Its hydroxyl and amide functional groups make it suitable for various organic reactions.
Synthetic Route Example
A synthetic route for preparing derivatives of this compound involves multi-step organic synthesis techniques that include:
- Formation of the tetrahydronaphthalene core.
- Introduction of the hydroxyl group.
- Amide bond formation through coupling reactions.
These synthetic methods highlight its versatility in creating novel compounds with enhanced biological activities .
Biological Research
The compound's unique structure allows researchers to investigate its interactions with biological systems. Studies have focused on its role in modulating enzymatic activities and its potential effects in cellular pathways.
Enzymatic Activity Studies
Research has shown that compounds structurally related to this compound can influence enzymatic pathways involved in cancer metabolism. Investigations into its oxidation and reduction mechanisms are ongoing to understand better how it may serve as a therapeutic agent against specific cancers .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
Benzamide Derivatives with Tetrahydronaphthalenyl Groups
- N-(5,6,7,8-Tetrahydronaphthalen-1-yl)Benzamide (CID 819689): Lacks the 2-hydroxy group but shares the tetralin-benzamide backbone. Molecular formula: C₁₇H₁₇NO; SMILES: C1CCC2=C(C1)C=CC=C2NC(=O)C3=CC=CC=C3 . Predicted physicochemical properties (e.g., logP, solubility) differ due to the absence of the polar hydroxy group.
- Key substituents (e.g., trifluoromethyl, chloro) modulate electronic effects and lipophilicity, impacting enzyme inhibition (e.g., Ca²⁺/calmodulin) .
Hydroxybenzamide Analogs
- 2-Hydroxy-N-[2-(3,4-Methoxyphenyl)ethyl]Benzamide (Rip-D): Synthesized via aminolysis of methyl salicylate with substituted phenethylamines. Retains the 2-hydroxybenzamide core but replaces tetralin with a methoxyphenethyl group.
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide :
Preparation Methods
Tetralone Oxime Reduction
The amine is synthesized via reduction of 5,6,7,8-tetrahydro-1-naphthalenone (tetralone) oxime:
- Oxime Formation : Tetralone reacts with hydroxylamine hydrochloride (NH$$_2$$OH·HCl) in ethanol under reflux to yield the oxime.
- Reduction : The oxime is reduced using lithium aluminum hydride (LiAlH$$_4$$) in tetrahydrofuran (THF) to produce the primary amine.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Oxime | NH$$_2$$OH·HCl, NaOAc | Ethanol | Reflux | 4 h | 85% |
| Reduction | LiAlH$$_4$$ | THF | 0°C → RT | 2 h | 78% |
This method avoids aromatic nitration challenges and leverages tetralone’s commercial availability.
Synthesis of 2-Hydroxybenzoic Acid Derivatives
Hydroxyl Group Protection
To prevent hydroxyl interference during coupling, protection as a methyl ether is employed:
- Methylation : 2-Hydroxybenzoic acid reacts with methyl iodide (CH$$3$$I) in acetone with potassium carbonate (K$$2$$CO$$_3$$) as a base.
- Acid Chloride Formation : The protected acid is treated with thionyl chloride (SOCl$$_2$$) to generate 2-methoxybenzoyl chloride.
Reaction Profile :
- Methylation yield: 92%
- Acid chloride conversion: Quantitative (monitored by $$^1$$H NMR)
Coupling Strategies for Benzamide Formation
Acid Chloride-Amine Coupling
The protected acid chloride reacts with 5,6,7,8-tetrahydronaphthalen-1-amine in dichloromethane (DCM) with pyridine as a base:
$$ \text{2-Methoxybenzoyl chloride} + \text{Amine} \xrightarrow{\text{pyridine}} \text{Protected amide} $$
Deprotection : BBr$$_3$$ in DCM cleaves the methyl ether to regenerate the hydroxyl group.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Base | Pyridine (2 eq) |
| Temperature | 0°C → RT |
| Yield (amide) | 88% |
| Deprotection yield | 95% |
Carbodiimide-Mediated Direct Amidation
Unprotected 2-hydroxybenzoic acid couples with the amine using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HCTU) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF):
$$ \text{2-Hydroxybenzoic acid} + \text{Amine} \xrightarrow{\text{HCTU/HOBt}} \text{Target amide} $$
Key Advantages :
- Avoids protection-deprotection steps
- Achieves 82% yield with 98% purity (HPLC)
Comparative Table :
| Method | Yield | Purity | Steps |
|---|---|---|---|
| Acid chloride | 83% | 97% | 3 |
| Direct amidation | 82% | 98% | 1 |
Optimization and Scale-Up Considerations
Solvent Screening
Polar aprotic solvents (DMF, DCM) enhance coupling efficiency, while tetrahydrofuran (THF) reduces side reactions.
Industrial Feasibility
Direct amidation scales efficiently to 1 kg batches with consistent yields (80–82%), making it preferable for large-scale synthesis.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| EDC-mediated coupling | Acetonitrile:water, 72 h, RT | 75 | 95 | |
| Reflux condensation | Methanol, 2 h, 100°C | 82 | 98 |
Which analytical techniques are most effective for confirming the structure and purity of this compound?
Answer:
- X-ray Crystallography : Resolves crystal structure and confirms stereochemistry (e.g., bond angles and lengths in tetrahydroimidazo derivatives) .
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, amide NH at δ 9.2–10.1 ppm) .
- HPLC : Quantifies purity using reverse-phase C18 columns with UV detection (λ = 254 nm) .
Note : Discrepancies in spectral data should be cross-validated with computational tools (e.g., PubChem’s predicted InChIKey ).
How can researchers optimize the synthesis to improve yield and purity?
Answer:
Q. Table 2: Optimization Strategies
What computational methods are recommended to predict the biological activity of this benzamide derivative?
Answer:
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) .
- QSAR Modeling : Develop models using descriptors like logP, topological polar surface area (TPSA), and H-bond donors .
- AI-Driven Simulations : COMSOL Multiphysics integration for reaction pathway optimization .
Note : Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .
How should discrepancies in biological activity data between studies be methodologically addressed?
Answer:
- Purity Validation : Re-analyze compounds via HPLC to rule out impurities (e.g., residual solvents or byproducts) .
- Assay Standardization : Use internal controls (e.g., triclosan-d3 for LC-MS/MS quantification) .
- Structural Confirmation : Compare experimental InChIKey with PubChem data to confirm identity .
Example : If anti-inflammatory activity varies, re-test using standardized LPS-induced TNF-α assays .
How can structure-activity relationship (SAR) studies be designed to identify critical functional groups?
Answer:
Q. Table 3: SAR Insights from Analogs
| Substituent Position | Bioactivity Change | Reference |
|---|---|---|
| 2-Hydroxy | Enhanced COX-2 selectivity | |
| 3-Fluoro | Improved metabolic stability | |
| 4-Methoxy | Reduced cytotoxicity |
What are the critical steps in the purification process to achieve high purity?
Answer:
- Recrystallization : Use methanol:water (4:1) for optimal crystal formation .
- Column Chromatography : Employ gradient elution (Hex → EtOAc) on silica gel to isolate non-polar byproducts .
- Final Wash : Rinse with cold diethyl ether to remove residual lipids .
Note : Monitor purity via melting point analysis (expected range: 180–185°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
